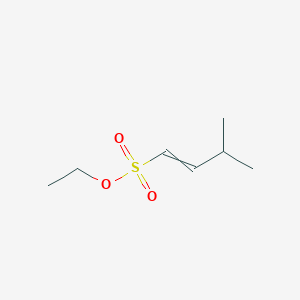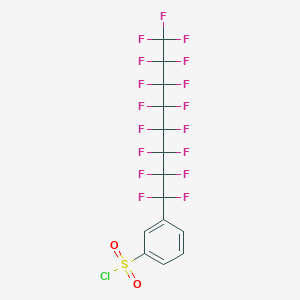
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride is a specialized organic compound known for its unique chemical properties It is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a heptadecafluorooctyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: This method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under controlled conditions.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, maintaining the temperature between 20-25°C.
Industrial Production Methods
Industrial production typically scales up these laboratory methods, ensuring precise control over reaction conditions to maximize yield and purity. The choice of method depends on the availability of reagents and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Electrophilic Aromatic Substitution: The benzene ring in 3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions
Halogenation: Using halogens like chlorine or bromine in the presence of a catalyst.
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Using fuming sulfuric acid or chlorosulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Aplicaciones Científicas De Investigación
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.
Biology: Utilized in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug development, especially in the design of enzyme inhibitors.
Mecanismo De Acción
The compound exerts its effects primarily through its sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows it to modify various substrates, forming stable sulfonyl derivatives. The heptadecafluorooctyl chain imparts unique hydrophobic and lipophobic properties, making it useful in applications requiring surface modification .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: Lacks the heptadecafluorooctyl chain, making it less hydrophobic.
Toluene-4-sulfonyl Chloride: Similar reactivity but different substituent on the benzene ring.
Methanesulfonyl Chloride: Smaller and less complex structure, with different reactivity patterns.
Uniqueness
3-(Heptadecafluorooctyl)benzene-1-sulfonyl chloride stands out due to its long fluorinated chain, which imparts unique physical and chemical properties. This makes it particularly valuable in applications requiring extreme hydrophobicity and chemical resistance .
Propiedades
Número CAS |
104818-20-4 |
|---|---|
Fórmula molecular |
C14H4ClF17O2S |
Peso molecular |
594.67 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C14H4ClF17O2S/c15-35(33,34)6-3-1-2-5(4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H |
Clave InChI |
RKCKEJFGJYBCMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
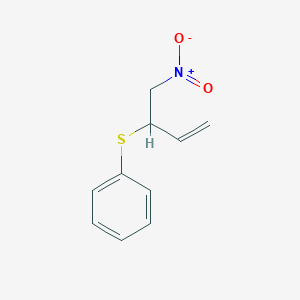

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
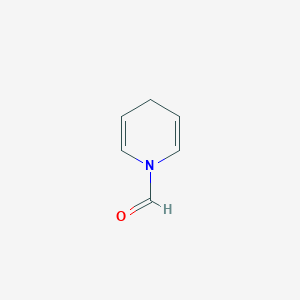

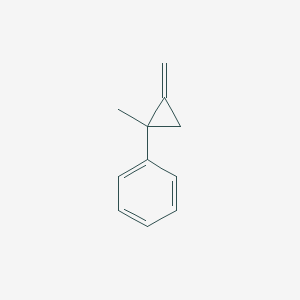
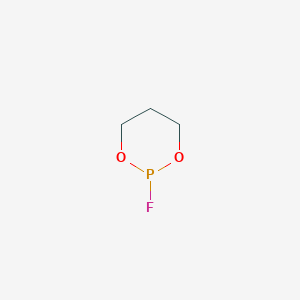
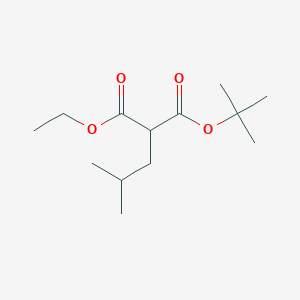
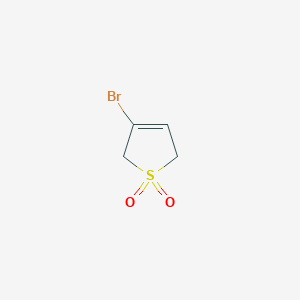
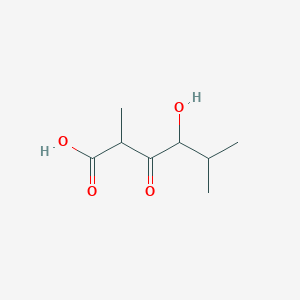
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
